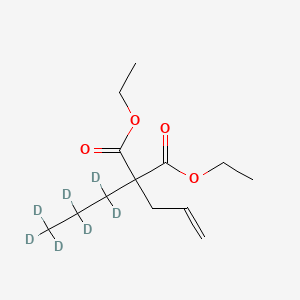

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

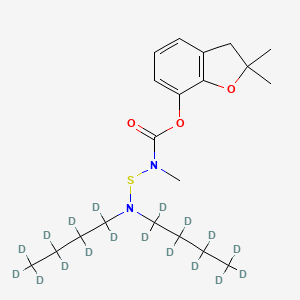

2-Propenyl-(propyl-d7)-propanedioic acid diethyl ester (2-PPE) is an important chemical compound that has many uses in the scientific community. It is a versatile compound that can be used in the synthesis of other compounds, as well as in many lab experiments. 2-PPE is a relatively simple compound that is composed of two propyl groups and a diethyl ester. This compound is also known as propyl propanedioate or as propyl propanedioic acid diethyl ester.

Aplicaciones Científicas De Investigación

Renewable Ester Synthesis

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester is structurally related to esters of butanedioic acid (succinic acid), which have significant interest in renewable chemistry due to their potential as fuel additives and solvents. Research has explored microwave-assisted esterification of succinic acid with alcohols like methanol, ethanol, and 2-Propanol, using heterogeneous catalysts to enhance yield and minimize waste. This approach optimizes operating parameters such as reaction time, microwave power, and catalyst dosing to achieve high conversion rates and selectivity, demonstrating the potential of similar esters in sustainable chemistry applications (Umrigar, Chakraborty, & Parikh, 2022).

Biofuel Production from Glucose Fermentation

The esterification process, similar to that of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester, has been applied in the conversion of glucose fermentation products to 2,3-butanediol and subsequently to biofuels like 1,3-butadiene. This process demonstrates the utility of esterification in biofuel production, where the addition of specific acids to the reaction mixture can significantly enhance yields without the loss of reactants, showcasing an efficient pathway for the synthesis of bio-based chemicals (Baek, Kim, Kim, Lee, & Yi, 2014).

Synthesis of Perfumery Compounds

Esters similar to 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester have been utilized in the synthesis of perfumery compounds through a series of reactions including Claisen ester condensation and Michael addition. These methodologies offer routes to synthesize complex organic compounds with applications in the fragrance industry, illustrating the versatility of ester chemistry in the synthesis of value-added products (Yong-chang, 2005).

Advanced Material Synthesis

The synthesis of advanced materials, such as polymers and luminescent compounds, often involves esterification reactions akin to those used in producing 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester. These reactions play a crucial role in developing new materials with tailored properties for applications in electronics, photonics, and biomedicine, showcasing the broad applicability of ester chemistry in material science (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).

Propiedades

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELSEWGOVCFKMN-GQEKAPENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676118 |

Source

|

| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester | |

CAS RN |

1215738-07-0 |

Source

|

| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.